molecular formula C12H11N3O3 B5706236 4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No.: B5706236
M. Wt: 245.23 g/mol
InChI Key: OUONANJCTLACQN-UHFFFAOYSA-N
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Description

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxy group at position 4, a methyl group at position 6, and a nitrophenyl group at position 2. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-formyl-6-methyl-2-(4-nitrophenyl)pyrimidine or 4-carboxy-6-methyl-2-(4-nitrophenyl)pyrimidine.

    Reduction: Formation of 4-methoxy-6-methyl-2-(4-aminophenyl)pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-methyl-2-phenylpyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-methoxy-6-methyl-2-(4-aminophenyl)pyrimidine: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.

    4-methoxy-6-methyl-2-(4-chlorophenyl)pyrimidine: Contains a chloro group instead of a nitro group, leading to variations in its chemical behavior and applications.

Uniqueness

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in various reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

4-methoxy-6-methyl-2-(4-nitrophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-7-11(18-2)14-12(13-8)9-3-5-10(6-4-9)15(16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUONANJCTLACQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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